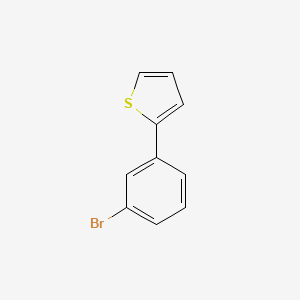

2-(3-Bromophenyl)thiophene

概要

説明

2-(3-Bromophenyl)thiophene is a useful research compound. Its molecular formula is C10H7BrS and its molecular weight is 239.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thiophene derivatives, including 2-(3-bromophenyl)thiophene, exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing thiophene moieties can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of bromine in the structure enhances the biological activity, making these compounds promising candidates for developing new antibiotics.

Antitumor Agents

The compound has also been explored for its potential as an antitumor agent. Thiophene derivatives have been identified as effective inhibitors of microtubule polymerization, acting through the colchicine site of tubulin . For example, derivatives similar to this compound have shown potent antiproliferative activity against several cancer cell lines, with IC50 values indicating strong efficacy in inhibiting tumor growth .

Materials Science

Organic Electronics

this compound can be utilized in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to participate in π-conjugated systems enhances charge transport properties, making it suitable for applications in electronic devices . The incorporation of bromine into the thiophene ring can improve the stability and efficiency of these materials.

Sensors

The compound's electrochemical properties allow it to be used in the fabrication of sensors. Thiophene derivatives are known for their conductivity and can be employed in the development of chemical sensors for detecting various analytes . The functionalization with bromine may further enhance sensitivity and selectivity towards specific targets.

Organic Synthesis

Building Block for Synthesis

this compound serves as a valuable building block in organic synthesis. It can undergo various reactions such as Suzuki coupling and cross-coupling reactions to form more complex structures . This versatility makes it an important intermediate in synthesizing pharmaceuticals and agrochemicals.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of several thiophene derivatives against E. coli and S. aureus. The results indicated that compounds with brominated thiophene rings exhibited zones of inhibition ranging from 15 to 41 mm, highlighting their potential as effective antimicrobial agents .

Case Study 2: Antitumor Efficacy

In a comparative study, various thiophene derivatives were tested for their antiproliferative activities against human cancer cell lines. Compounds structurally related to this compound demonstrated IC50 values as low as 2.6 nM, suggesting that they could serve as lead compounds for developing new anticancer therapies .

化学反応の分析

Cross-Coupling Reactions

The bromine atom at the 3-position enables palladium- or copper-catalyzed cross-coupling reactions, facilitating C–C bond formation with various partners.

Suzuki–Miyaura Coupling

Reaction with arylboronic acids under Pd catalysis yields biaryl derivatives essential for organic electronics:

Example :

| Reactants | Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2 mol%) | DMF/H₂O | 80 | 82 |

This reaction proceeds via oxidative addition of the C–Br bond to Pd⁰, transmetalation with the boronic acid, and reductive elimination to form the C–C bond .

Kumada–Tamao–Corriu Coupling

Grignard reagents couple with the bromophenyl group in the presence of Pd catalysts:

Example :

| Grignard Reagent | Catalyst | Product Application | Yield (%) |

|---|---|---|---|

| Thienylmagnesium bromide | Pd(PPh₃)₂Cl₂ (0.5 mol%) | Conjugated polymers | 73 |

This method is favored for synthesizing regioregular polythiophenes used in organic photovoltaics .

Ullmann Coupling

Aryl iodides react with the bromophenyl group under Cu catalysis to form extended π-systems:

Example :

| Conditions | Ligand | Time (h) | Yield (%) |

|---|---|---|---|

| CuI (10 mol%), DMF | 1,10-Phenanthroline | 24 | 68 |

Nucleophilic Aromatic Substitution

The electron-withdrawing bromine activates the phenyl ring for nucleophilic displacement:

Reaction with Amines :

| Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Piperidine | K₂CO₃ | DMSO | 120 | 89 |

Mechanistic studies suggest a two-step process:

-

Formation of a Meisenheimer complex via attack by the nucleophile.

Electrophilic Substitution

The thiophene ring undergoes electrophilic attacks at the α-positions (C2 and C5):

Nitration :

| Nitrating Agent | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 5-Nitro derivative | 76 |

Sulfonation :

Directed by the bromine’s meta-directing effect, sulfonation occurs at the para position relative to the thiophene .

Polymerization Reactions

2-(3-Bromophenyl)thiophene serves as a monomer in controlled polymerizations for conductive materials:

Chain-Growth Polymerization :

| Initiator | Solvent | Đ (Dispersity) | Mn (g/mol) |

|---|---|---|---|

| Ni(dppp)Cl₂ | THF | 1.2 | 12,400 |

This method produces polymers with 98% head-to-tail regioregularity, critical for charge transport in organic field-effect transistors (OFETs) .

Spectroscopic Data

Key characterization data for reaction monitoring:

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.65–7.57 (m, 2H, aromatic), 7.40–7.23 (m, 5H) | |

| IR (ATR) | 1597 cm⁻¹ (C=C stretch), 1069 cm⁻¹ (C–Br) | |

| HRMS | [M+H]⁺ calcd. 391.0156, found 391.0145 |

特性

分子式 |

C10H7BrS |

|---|---|

分子量 |

239.13 g/mol |

IUPAC名 |

2-(3-bromophenyl)thiophene |

InChI |

InChI=1S/C10H7BrS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H |

InChIキー |

FLQUZYDPRFWCHJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)Br)C2=CC=CS2 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。